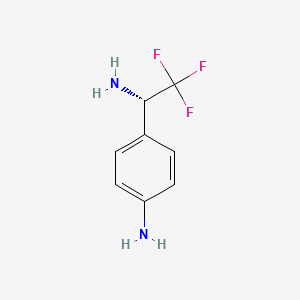
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine is a chiral compound featuring an amino group attached to a trifluoroethyl group, which is further connected to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-nitrophenylamine.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Trifluoroethylation: The amino group is then reacted with a trifluoroethylating agent, such as trifluoroethyl iodide, under basic conditions to introduce the trifluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluoroethyl group can be reduced under specific conditions to yield ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Ethyl derivatives.
Substitution: Nitrated or sulfonated phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile
- (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride
Uniqueness
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine is unique due to the position of the trifluoroethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C8H9F3N2 |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
4-[(1S)-1-amino-2,2,2-trifluoroethyl]aniline |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7H,12-13H2/t7-/m0/s1 |
Clave InChI |
OBHDPXUAHBSVPI-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](C(F)(F)F)N)N |
SMILES canónico |
C1=CC(=CC=C1C(C(F)(F)F)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


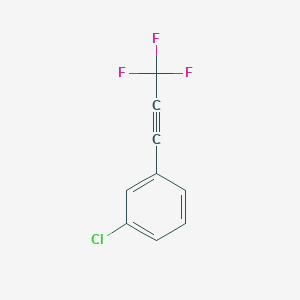
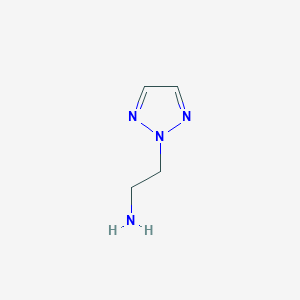
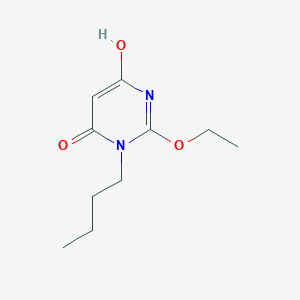
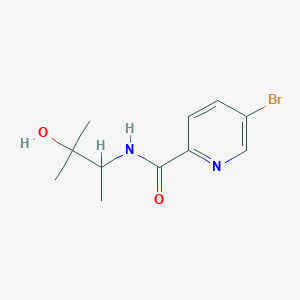
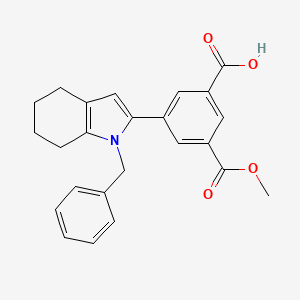
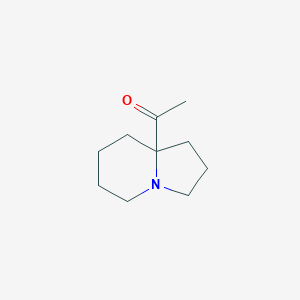
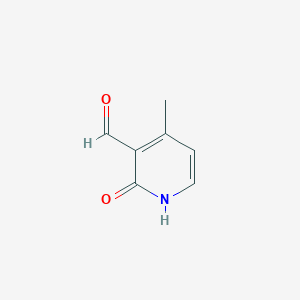
![Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate](/img/structure/B13094856.png)
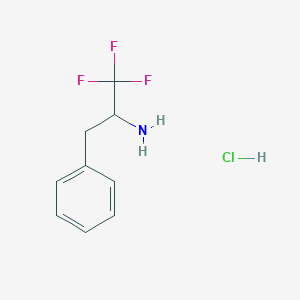
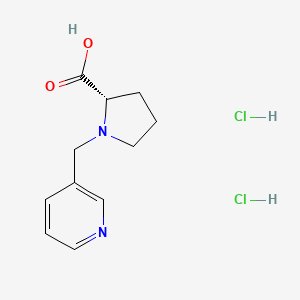
![2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B13094876.png)
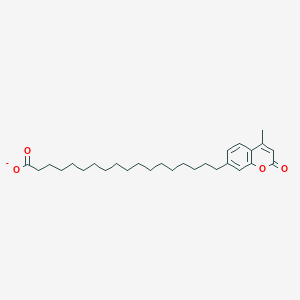
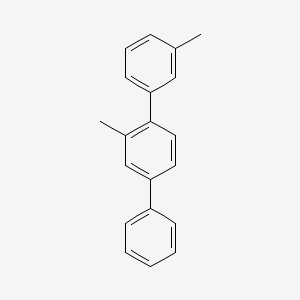
![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)
